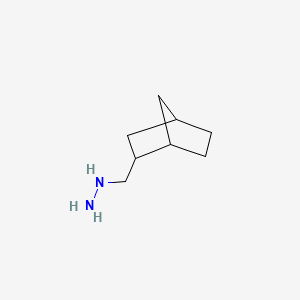![molecular formula C28H45O6P B13644089 Bis((1r,2s,5r)-2-isopropyl-5-methylcyclohexyl) ((R)-benzo[d][1,3]dioxol-4-yl(hydroxy)methyl)phosphonate](/img/structure/B13644089.png)
Bis((1r,2s,5r)-2-isopropyl-5-methylcyclohexyl) ((R)-benzo[d][1,3]dioxol-4-yl(hydroxy)methyl)phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis((1r,2s,5r)-2-isopropyl-5-methylcyclohexyl) (®-benzo[d][1,3]dioxol-4-yl(hydroxy)methyl)phosphonate: is a complex organic compound that features a unique combination of cyclohexyl and dioxolyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Bis((1r,2s,5r)-2-isopropyl-5-methylcyclohexyl) (®-benzo[d][1,3]dioxol-4-yl(hydroxy)methyl)phosphonate typically involves multiple steps. One common method includes the reaction of propane-1,3-dithiol with chiral bis-thioether in the presence of potassium hydroxide or cesium carbonate in DMF (dimethylformamide). This reaction results in the formation of an optically active fused bicyclic sulfur heterocycle .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis generally involves standard organic synthesis techniques, including the use of high-purity reagents and controlled reaction conditions to ensure the desired product’s yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: Bis((1r,2s,5r)-2-isopropyl-5-methylcyclohexyl) (®-benzo[d][1,3]dioxol-4-yl(hydroxy)methyl)phosphonate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functional group modifications, making it valuable in organic synthesis .
Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features make it a useful probe for investigating biological systems.
Medicine: In medicine, this compound has potential applications in drug development. Its ability to interact with specific molecular targets makes it a candidate for designing new therapeutic agents.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer science and materials engineering.
Mécanisme D'action
The mechanism of action of Bis((1r,2s,5r)-2-isopropyl-5-methylcyclohexyl) (®-benzo[d][1,3]dioxol-4-yl(hydroxy)methyl)phosphonate involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
- (1R,2S,5R)-2-Isopropyl-5-methylcyclohexanecarboxylic acid
- 5(S)-((3aR,4R,6aR)-2,2-Dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-2-phenyl-4,5-dihydrooxazole
Uniqueness: Bis((1r,2s,5r)-2-isopropyl-5-methylcyclohexyl) (®-benzo[d][1,3]dioxol-4-yl(hydroxy)methyl)phosphonate is unique due to its combination of cyclohexyl and dioxolyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications.
Propriétés
Formule moléculaire |
C28H45O6P |
|---|---|
Poids moléculaire |
508.6 g/mol |
Nom IUPAC |
(R)-1,3-benzodioxol-4-yl-bis[[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxy]phosphorylmethanol |
InChI |
InChI=1S/C28H45O6P/c1-17(2)21-12-10-19(5)14-25(21)33-35(30,34-26-15-20(6)11-13-22(26)18(3)4)28(29)23-8-7-9-24-27(23)32-16-31-24/h7-9,17-22,25-26,28-29H,10-16H2,1-6H3/t19-,20-,21+,22+,25-,26-,28-/m1/s1 |
Clé InChI |
OLVSZADYJVTJMU-MHRYKUAZSA-N |
SMILES isomérique |
C[C@@H]1CC[C@H]([C@@H](C1)OP(=O)([C@H](C2=C3C(=CC=C2)OCO3)O)O[C@@H]4C[C@@H](CC[C@H]4C(C)C)C)C(C)C |
SMILES canonique |
CC1CCC(C(C1)OP(=O)(C(C2=C3C(=CC=C2)OCO3)O)OC4CC(CCC4C(C)C)C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


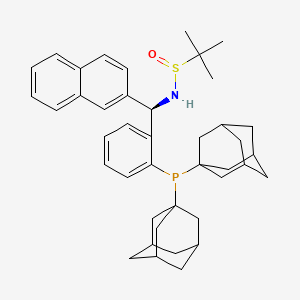

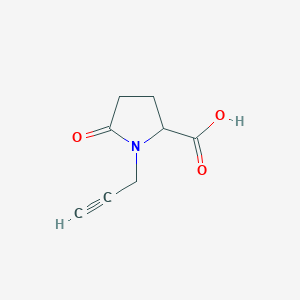
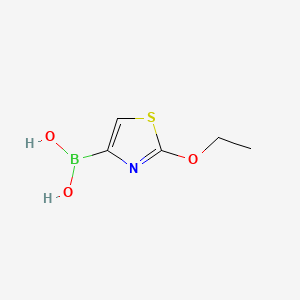
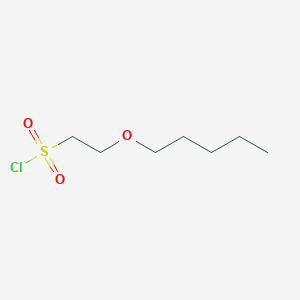
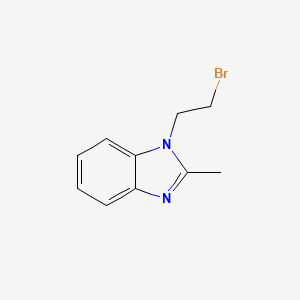
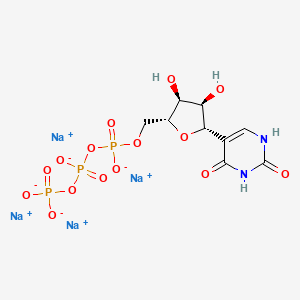
![6-[4-[2-[5-(3-aminopropoxy)-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptan-2-ol](/img/structure/B13644045.png)

![tert-butyl N-[3-(5-hydroxy-2-oxo-4-phenyl-2,3-dihydro-1H-imidazol-1-yl)propyl]carbamate](/img/structure/B13644052.png)



